molecular formula C14H17ClO5 B14188433 3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-33-9

3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid

Cat. No.: B14188433
CAS No.: 834869-33-9
M. Wt: 300.73 g/mol
InChI Key: IYTHPYQJSXWYAC-UHFFFAOYSA-N
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Description

3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the third position and an oxan-2-yl-oxyethoxy group at the second position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chlorobenzoic acid.

    Etherification: The 3-chlorobenzoic acid undergoes etherification with oxan-2-yl-oxyethanol in the presence of a suitable base such as sodium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include derivatives where the chloro group is replaced by other functional groups.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the oxan-2-yl-oxyethoxy moiety play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzoic acid: Lacks the oxan-2-yl-oxyethoxy group, making it less versatile in certain applications.

    2-Chlorobenzoic acid: Has the chloro group at a different position, affecting its reactivity and binding properties.

    3,5-Dichlorobenzoic acid: Contains an additional chloro group, which can lead to different chemical behavior and applications.

Uniqueness

3-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid is unique due to the presence of both the chloro group and the oxan-2-yl-oxyethoxy moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

834869-33-9

Molecular Formula

C14H17ClO5

Molecular Weight

300.73 g/mol

IUPAC Name

3-chloro-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid

InChI

InChI=1S/C14H17ClO5/c15-11-5-3-4-10(14(16)17)13(11)20-9-8-19-12-6-1-2-7-18-12/h3-5,12H,1-2,6-9H2,(H,16,17)

InChI Key

IYTHPYQJSXWYAC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOC2=C(C=CC=C2Cl)C(=O)O

Origin of Product

United States

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